molecular formula C10H11BrClN3O B2384227 1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride CAS No. 1394041-36-1

1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

Cat. No.: B2384227
CAS No.: 1394041-36-1
M. Wt: 304.57
InChI Key: CHYFWLRYSMIHQA-UHFFFAOYSA-N
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Description

1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group attached to the oxadiazole ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride typically involves multiple steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

The detailed mechanism of action is still under investigation, with ongoing research aimed at elucidating the precise molecular interactions and effects.

Comparison with Similar Compounds

1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the oxadiazole ring and the bromophenyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O.ClH/c1-6(12)10-13-9(14-15-10)7-2-4-8(11)5-3-7;/h2-6H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYFWLRYSMIHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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